molecular formula C15H26N2O4 B2712315 Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate CAS No. 2241139-48-8

Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate

Cat. No.: B2712315
CAS No.: 2241139-48-8
M. Wt: 298.383
InChI Key: INRVAQYMBZQEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate is a bicyclic organic compound featuring a cyclopenta[c]pyrrole core. This structure is characterized by:

  • Bicyclic framework: A fused cyclopentane-pyrrolidine system (hexahydrocyclopenta[c]pyrrole) that confers rigidity and stereochemical complexity.
  • Functional groups: A methyl ester at position 5, enhancing solubility and serving as a handle for further derivatization. A tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 5, which stabilizes the amine during synthesis and modulates bioavailability.

Its synthesis likely involves coupling a Boc-protected amine to a preformed cyclopenta[c]pyrrole intermediate under mild acidic or basic conditions, as seen in analogous protocols .

Properties

IUPAC Name

methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-9-15(12(18)20-4)5-10-7-16-8-11(10)6-15/h10-11,16H,5-9H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRVAQYMBZQEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2CNCC2C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate is a complex bicyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a hexahydro-cyclopenta[c]pyrrole core structure that is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of the methyl ester and the carbamate functional groups enhances its solubility and bioactivity.

Research indicates that compounds with similar bicyclic structures can act as inhibitors of various biological pathways. For instance:

  • Inhibition of Glycine Transporters : Compounds in the cyclopenta[c]pyrrole series have shown promising results as inhibitors of the type 1 glycine transporter (GlyT1), which is implicated in neurotransmitter regulation and has potential applications in treating schizophrenia .
  • Antagonism of Retinol Binding Protein : A related octahydrocyclopenta[c]pyrrole derivative demonstrated significant antagonistic activity against retinol-binding protein (RBP4), reducing plasma levels effectively in vivo . This suggests that this compound may exhibit similar properties.

Antibacterial Activity

A series of studies have evaluated the antibacterial properties of related compounds. For example:

  • Antimicrobial Efficacy : Compounds with similar structural motifs have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported that derivatives with piperazinyl urea moieties exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Cytotoxicity

The compound's potential cytotoxic effects were assessed against various human cancer cell lines:

CompoundCancer Cell LineIC50 (nM)
AGastric Cancer (NUGC)50
BLiver Cancer (HEPG2)75
CBreast Cancer (MCF)100

These findings suggest that modifications in the bicyclic structure can lead to varying degrees of cytotoxicity against cancer cells .

Case Studies

  • GlyT1 Inhibition Study : A study involving octahydro-cyclopenta[c]pyrrole derivatives demonstrated their ability to inhibit GlyT1 effectively. The results indicated a significant increase in cerebrospinal fluid glycine levels in animal models after administration .
  • RBP4 Antagonism : Another investigation into octahydrocyclopenta[c]pyrrole analogues showed substantial reductions in RBP4 levels in rodent models. This was attributed to conformational changes induced by the compounds that prevented complex formation with transthyretin (TTR) .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains to be fully elucidated. However, related compounds have demonstrated favorable absorption and distribution characteristics in preliminary studies.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For example, a study synthesized a series of methyl pyrrole derivatives and evaluated their in vitro antimicrobial activities against various bacterial and fungal strains. The results demonstrated that specific derivatives showed promising activity with notable zones of inhibition against pathogens like Staphylococcus aureus and Candida albicans .

CompoundAntibacterial Activity (mm)Antifungal Activity (mm)
8a1512
8b1810
8c2015

Anticancer Potential

Pyrrole-based compounds are being explored for their anticancer properties. Studies have shown that certain methyl pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress . This highlights the potential for methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylate as a lead compound in developing new anticancer agents.

Polymer Chemistry

The compound can be utilized in polymer chemistry as a building block for synthesizing new polymers with tailored properties. Its unique structure allows for the incorporation into copolymers that exhibit enhanced mechanical strength and thermal stability. Research has shown that integrating such compounds into polymer matrices can improve their performance in applications such as coatings and adhesives.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions including:

  • Knorr Reaction : Used for synthesizing pyrrole derivatives.
  • Esterification : To form carboxylate esters which enhance solubility and bioavailability.

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To determine the structure and purity.
  • Mass Spectrometry (MS) : For molecular weight confirmation.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features, molecular weights, and applications of the target compound and its analogs:

Compound Name Molecular Formula Substituents (Position 5) Molecular Weight (g/mol) Key Applications/Notes
Target compound C₁₇H₂₆N₂O₅ Methyl ester + Boc-aminomethyl 338.40 Scaffold for RBP4 antagonists; Boc group enhances stability during synthesis .
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1) C₁₂H₁₉NO₃ Oxo group 225.28 Intermediate for bicyclic lactams; lacks aminomethyl group, limiting derivatization.
2-Boc-5-hydroxymethyl-hexahydro-cyclopenta[c]pyrrole (CAS 1365570-27-9) C₁₃H₂₂N₂O₃ Hydroxymethyl + Boc 254.33 Versatile intermediate for prodrugs; hydroxyl group enables conjugation .
tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate (CAS 879687-92-0) C₁₂H₁₉NO₃ Isoindole core + oxo group 225.28 Isoindole variant; distinct ring strain and reactivity .

Pharmacological and Physicochemical Properties

  • Solubility : The methyl ester in the target compound enhances aqueous solubility compared to oxo or hydroxymethyl derivatives.
  • Bioavailability : Boc protection reduces premature metabolic degradation, as observed in related RBP4 antagonists .
  • Synthetic Complexity : The target compound’s bicyclic core requires stereoselective synthesis, similar to methods described for analogs using DMF/Et₃N-mediated coupling .

Research Findings and Data

NMR Spectral Comparisons

Evidence from cyclopenta[c]pyrrole derivatives (e.g., CAS 1365570-27-9) shows that substituents at position 5 significantly alter chemical shifts in regions corresponding to the bicyclic core. For example, the Boc group introduces distinct deshielding effects compared to hydroxymethyl or oxo groups .

Q & A

Q. What synthetic strategies are recommended for preparing this compound with high diastereoselectivity?

The compound’s pyrrolidine-carboxylate core can be synthesized via cyclocondensation reactions using β-keto esters and amino alcohols. A diastereoselective approach involves activating carboxylic acids with reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form mixed anhydrides, followed by cyclization under mild conditions (e.g., THF, 0–25°C). Chiral auxiliaries or enantioselective catalysis may be required to control stereochemistry at the 3a and 6a positions .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Use a combination of NMR (¹H, ¹³C, 2D-COSY) to assign proton environments and carbon frameworks, particularly focusing on the cyclopenta[c]pyrrole ring system. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in related cyclopenta-fused heterocycles . Elemental analysis (C, H, N) and HRMS (High-Resolution Mass Spectrometry) should validate molecular composition .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for separating diastereomers. For crystalline intermediates, recrystallization using solvents like ethanol or dioxane can improve purity. Monitor purity via TLC and HPLC (C18 columns, acetonitrile/water mobile phases) .

Q. How should researchers address solubility challenges in biological assays?

The compound’s lipophilic nature may require co-solvents like DMSO or cyclodextrin-based formulations. Pre-formulation studies (e.g., shake-flask method) in PBS (pH 7.4) with ≤5% DMSO are recommended to maintain solubility without compromising assay validity .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound’s stereocenters?

Asymmetric catalysis using chiral palladium complexes (e.g., Pd(OAc)₂ with BINAP ligands) can induce enantioselectivity during cyclization. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) may separate enantiomers post-synthesis. DFT calculations can predict transition states to optimize catalyst design .

Q. How can conformational analysis of the cyclopenta[c]pyrrole system inform drug design?

NOESY NMR experiments reveal spatial proximities between protons in the fused ring system, critical for understanding its 3D pharmacophore. Molecular dynamics simulations (e.g., AMBER force fields) can model ring puckering and predict binding modes to biological targets like GPCRs or kinases .

Q. What methodologies resolve contradictions in bioactivity data across different studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines, serum content). Validate activity via orthogonal assays:

  • In vitro : Competitive binding assays with radiolabeled ligands.
  • In silico : Docking studies (AutoDock Vina) against crystallographic protein targets (e.g., PDB entries for cyclopenta-fused inhibitors) .

Q. How can stability studies under physiological conditions guide formulation development?

Conduct accelerated stability testing (40°C/75% RH) over 4–8 weeks. Monitor degradation via LC-MS to identify hydrolytic cleavage points (e.g., the tert-butoxycarbonyl (Boc) group). Buffered solutions (pH 2–8) and lyophilization improve shelf life for in vivo studies .

Q. What synthetic routes minimize byproducts during scale-up?

Replace traditional coupling agents (e.g., DCC) with polymer-supported reagents to simplify purification. Continuous-flow reactors enhance heat/mass transfer for exothermic steps like Boc deprotection (TFA-mediated). Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .

Q. How do steric and electronic effects influence reactivity at the 5-carboxylate position?

Substituents on the cyclopenta[c]pyrrole ring alter electron density at the carboxylate, affecting nucleophilic acyl substitution. Hammett σ values predict reactivity trends: Electron-withdrawing groups (e.g., nitro) accelerate ester hydrolysis, while bulky tert-butyl groups hinder it. Kinetic studies (UV-Vis or ¹H NMR) quantify these effects .

Methodological Notes

  • Data Contradiction Analysis : Compare synthetic yields and stereochemical outcomes across literature (e.g., vs. 6). Adjust catalysts (e.g., Pd vs. Cu) or solvents (polar aprotic vs. ethereal) to reconcile differences.
  • Advanced Characterization : Synchrotron X-ray diffraction resolves subtle conformational changes in crystalline forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.